![molecular formula C9H13NO2S B052370 Ethyl 2-amino-5-ethylthiophene-3-carboxylate CAS No. 4507-13-5](/img/structure/B52370.png)
Ethyl 2-amino-5-ethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-ethylthiophene-3-carboxylate is a chemical compound with the empirical formula C9H13NO2S . Its molecular weight is 199.27 g/mol . The compound is solid in form .
Molecular Structure Analysis
The InChI string of Ethyl 2-amino-5-ethylthiophene-3-carboxylate isInChI=1S/C9H13NO2S/c1-3-6-5-7 (8 (10)13-6)9 (11)12-4-2/h5H,3-4,10H2,1-2H3
. Its canonical SMILES string is CCC1=CC (=C (S1)N)C (=O)OCC
. Physical And Chemical Properties Analysis
Ethyl 2-amino-5-ethylthiophene-3-carboxylate has a molecular weight of 199.27 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .Scientific Research Applications
Chemical Research
“Ethyl 2-amino-5-ethylthiophene-3-carboxylate” is a chemical compound with the empirical formula C9H13NO2S . It is used in chemical research, particularly in the synthesis of various thiophene derivatives .
Antimicrobial Applications
Thiophene derivatives, including those synthesized from “Ethyl 2-amino-5-ethylthiophene-3-carboxylate”, have shown promising antimicrobial activity. For instance, some compounds have demonstrated potent antibacterial activity against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Salmonella typhi .
Antifungal Applications
In addition to antibacterial properties, certain thiophene derivatives have also exhibited antifungal activity. They have been found effective against Candida albicans and Aspergillus niger .
Antioxidant Activity
Some thiophene derivatives synthesized from “Ethyl 2-amino-5-ethylthiophene-3-carboxylate” have shown excellent antioxidant activity. This makes them potential candidates for the development of new antioxidant drugs .
Anticorrosion Applications
Thiophene derivatives have also been studied for their anticorrosion properties. Certain compounds have shown high anticorrosion efficiency, making them useful in materials science and engineering applications .
Anticancer Activity
Thiophene derivatives have been evaluated for their antiproliferative activity against human lung cancer cell line (A-549). Some compounds have shown effective cytotoxic activity, indicating their potential use in cancer treatment .
Mechanism of Action
Target of Action
Ethyl 2-amino-5-ethylthiophene-3-carboxylate is used as a reagent in the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines . The primary targets of these compounds are thymidylate synthase and dihydrofolate reductase . These enzymes play crucial roles in DNA synthesis and cell division, making them important targets for antitumor agents .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts DNA synthesis and cell division, leading to cell death
Biochemical Pathways
The compound affects the folic acid pathway . By inhibiting thymidylate synthase and dihydrofolate reductase, it disrupts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis . This disruption leads to a decrease in the availability of dTMP, which in turn affects DNA synthesis and cell division .
Pharmacokinetics
The compound’s molecular weight (19927 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed
Result of Action
The inhibition of thymidylate synthase and dihydrofolate reductase by Ethyl 2-amino-5-ethylthiophene-3-carboxylate leads to disruption of DNA synthesis and cell division . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . This makes the compound a potential candidate for use as an antitumor agent .
properties
IUPAC Name |
ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZCEFNVWQJNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196373 | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
CAS RN |
4507-13-5 | |
Record name | Ethyl 2-amino-5-ethylthiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4507-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004507135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4507-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2-amino-5-ethylthiophene-3-carboxylate in the study?
A1: Ethyl 2-amino-5-ethylthiophene-3-carboxylate serves as a crucial starting material in the synthesis of novel thieno[2,3-d]pyrimidine derivatives. [] The study focuses on exploring the synthesis and biological activity of these derivatives as potential herbicides.
Q2: What are the key structural features of the synthesized compounds derived from Ethyl 2-amino-5-ethylthiophene-3-carboxylate, and how were they confirmed?
A2: The synthesized compounds derived from Ethyl 2-amino-5-ethylthiophene-3-carboxylate exhibit a core thieno[2,3-d]pyrimidine structure. Various substitutions were introduced at specific positions of this core structure. The study confirms the structures of these compounds using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Electron Ionization Mass Spectrometry (EI-MS), and elemental analysis. []
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